molecular formula C10H10F2O3 B12330989 Ethyl 2,2-difluoro-2-phenoxyacetate

Ethyl 2,2-difluoro-2-phenoxyacetate

Cat. No.: B12330989
M. Wt: 216.18 g/mol
InChI Key: GEUKLLVBEHNCAL-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-phenoxyacetate is an organic compound with the molecular formula C10H10F2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-phenoxyacetate typically involves the esterification of 2,2-difluoro-2-phenoxyacetic acid with ethanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and phase transfer catalysts to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroacetic acid derivatives, while reduction can produce difluoroalcohols .

Scientific Research Applications

Ethyl 2,2-difluoro-2-phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-phenoxyacetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical in the regulation of cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a phenoxy group.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of a phenoxy group.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester: A methyl ester variant with a fluorosulfonyl group

Uniqueness

Ethyl 2,2-difluoro-2-phenoxyacetate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)10(11,12)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKLLVBEHNCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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